molecular formula C15H14O4S B2757714 3-(Biphenyl-4-sulfonyl)-propionic acid CAS No. 20025-59-6

3-(Biphenyl-4-sulfonyl)-propionic acid

Cat. No.: B2757714
CAS No.: 20025-59-6
M. Wt: 290.33
InChI Key: OUCMSPRRFDRFMR-UHFFFAOYSA-N
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Description

3-(Biphenyl-4-sulfonyl)-propionic acid is an organic compound that features a biphenyl group attached to a sulfonyl group, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Biphenyl-4-sulfonyl)-propionic acid typically involves the following steps:

    Formation of Biphenyl-4-sulfonyl Chloride: This is achieved by reacting biphenyl with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

    Reaction with Propionic Acid: The biphenyl-4-sulfonyl chloride is then reacted with propionic acid in the presence of a base such as pyridine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Biphenyl-4-sulfonyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfoxide or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

3-(Biphenyl-4-sulfonyl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Biphenyl-4-sulfonyl)-propionic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components . This inhibition can affect various biological processes, including tumor cell growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Biphenyl-4-sulfonyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(Biphenyl-4-sulfonyl)-propionic acid (BPSPA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of BPSPA's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BPSPA is characterized by its biphenyl sulfonyl moiety attached to a propionic acid backbone. The sulfonyl group enhances the compound's solubility and reactivity, making it a versatile scaffold for further chemical modifications.

Research indicates that BPSPA exhibits several mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : BPSPA has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. This inhibition is significant in the context of pain management and anti-inflammatory therapies .
  • Modulation of Cell Signaling Pathways : The compound interacts with various cellular receptors and pathways, influencing processes such as apoptosis and cell proliferation. Studies suggest that BPSPA may affect the NF-kB signaling pathway, which is pivotal in inflammation and cancer progression .
  • Antioxidant Activity : BPSPA has demonstrated antioxidant properties, helping to mitigate oxidative stress in cellular environments. This activity is beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Anti-inflammatory Effects

BPSPA's anti-inflammatory properties have been validated through various in vitro and in vivo studies. It has been shown to reduce pro-inflammatory cytokine production and inhibit leukocyte migration, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

Emerging research highlights BPSPA's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines while sparing normal cells, suggesting a selective cytotoxic effect. For instance, BPSPA has been studied against breast cancer cell lines, where it inhibited cell growth and induced cell cycle arrest .

Analgesic Properties

As a derivative of propionic acid, BPSPA exhibits analgesic effects similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to alleviate pain without significant gastrointestinal side effects makes it an attractive alternative for pain management .

Case Studies

  • Rheumatoid Arthritis Model : In a controlled study involving animal models of rheumatoid arthritis, administration of BPSPA resulted in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased synovial inflammation and cartilage degradation .
  • Breast Cancer Treatment : A study evaluated the effects of BPSPA on MCF-7 breast cancer cells. Results indicated that treatment with BPSPA led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer management .

Research Findings Summary Table

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
AnalgesicPain relief via COX inhibition
AntioxidantReduction of oxidative stress

Properties

IUPAC Name

3-(4-phenylphenyl)sulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c16-15(17)10-11-20(18,19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMSPRRFDRFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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